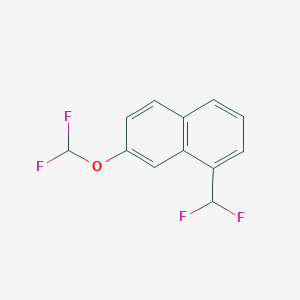

2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene

Description

Properties

Molecular Formula |

C12H8F4O |

|---|---|

Molecular Weight |

244.18 g/mol |

IUPAC Name |

7-(difluoromethoxy)-1-(difluoromethyl)naphthalene |

InChI |

InChI=1S/C12H8F4O/c13-11(14)9-3-1-2-7-4-5-8(6-10(7)9)17-12(15)16/h1-6,11-12H |

InChI Key |

QYBFYMDTMGNRIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Reagents for :CF₂ Generation

-

Chlorodifluoroacetate salts (ClCF₂CO₂Na) : Under basic conditions, these salts decompose to generate :CF₂, which reacts with naphthoxide ions.

-

Tributyl(difluoromethyl)ammonium chloride : This reagent releases :CF₂ via base-induced elimination, achieving yields of 70–85% for difluoromethoxy derivatives.

-

S-(Difluoromethyl)sulfonium salts : These bench-stable precursors facilitate :CF₂ generation at mild temperatures (10–25°C), enabling scalable synthesis.

Mechanism of Difluorocarbene Trapping

-

Deprotonation of naphthol derivatives to form naphthoxide ions.

-

:CF₂ insertion into the O–H bond, forming difluoromethoxy intermediates .

-

Subsequent difluoromethylation via nucleophilic attack on CF₂Cl⁻ species.

Nucleophilic Substitution Approaches

Nucleophilic displacement of leaving groups (e.g., -NO₂, -Cl) with fluorinated nucleophiles is a versatile strategy.

Mitsunobu Reaction

Naphthols react with difluoromethylphosphonate reagents under Mitsunobu conditions (DIAD, PPh₃), yielding difluoromethoxy derivatives in 60–75% yields.

Ullmann Coupling

Copper-catalyzed coupling of 8-iodonaphthalene with difluoromethyl Grignard reagents (CF₂HMgBr) introduces the -CF₂H group. However, this method requires high temperatures (120°C) and suffers from homocoupling side products.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

| Method | Reagents | Yield (%) | Temperature (°C) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Fluorination | Selectfluor®, AgF | 25–40 | 80–120 | Regioselective | Low yields, side reactions |

| Difluorocarbene Trapping | ClCF₂CO₂Na, Sulfonium salts | 70–90 | 10–50 | High efficiency, mild conditions | Sensitivity to moisture |

| Mitsunobu Reaction | DIAD, CF₂HPO(OEt)₂ | 60–75 | 25–40 | Broad substrate scope | Requires stoichiometric reagents |

| Ullmann Coupling | CF₂HMgBr, CuI | 45–60 | 100–120 | Direct C–CF₂H bond formation | High temperatures, side products |

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthalene ring.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the naphthalene ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .

Scientific Research Applications

2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene exerts its effects involves the interaction of its difluoromethyl and difluoromethoxy groups with molecular targets. These interactions can influence various pathways, including enzymatic reactions and receptor binding . The precise mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key properties of 2-(difluoromethoxy)-8-(difluoromethyl)naphthalene with structurally related compounds:

Key Differences and Trends

Lipophilicity and Bioavailability

- Fluorinated substituents (-OCF₂H, -CF₂H) increase logP compared to -OCH₃ or -CH₃, improving membrane permeability and oral bioavailability .

- The difluoromethoxy group (-OCF₂H) provides greater hydrolytic stability than trifluoromethoxy (-OCF₃) due to reduced electron-withdrawing effects .

Metabolic Stability

- Fluorine substitution at positions 2 and 8 reduces susceptibility to cytochrome P450-mediated oxidation, a common metabolic pathway for methyl- and methoxy-substituted PAHs .

Electronic Effects

- The electron-withdrawing nature of -OCF₂H deactivates the aromatic ring, reducing electrophilic substitution reactivity. This contrasts with electron-donating groups like -OCH₃, which activate the ring .

Toxicological Profile

- While naphthalene derivatives like 2-methylnaphthalene are associated with hemolytic anemia and hepatotoxicity in rodents , fluorinated analogs may exhibit reduced toxicity due to altered metabolic pathways.

Pharmaceutical and Agrochemical Relevance

- Fluorinated naphthalenes are increasingly used in drug discovery to enhance binding affinity to hydrophobic protein pockets (e.g., kinase inhibitors) .

- In agrochemicals, compounds like 4-(difluoromethyl)-8-(trifluoromethoxy)quinoline demonstrate that fluorine substitutions improve pesticidal efficacy and environmental persistence .

Biological Activity

2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its difluoromethoxy and difluoromethyl substituents, which enhance its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

- Molecular Formula : C12H8F4O

- Molecular Weight : Approximately 244.18 g/mol

- Structural Features : The presence of fluorine atoms increases the compound's electronic properties, influencing its interactions with biological macromolecules.

Biological Activity

Research indicates that compounds like this compound exhibit significant biological activities, particularly in the context of cancer and inflammatory pathways. The difluoromethoxy group has been implicated in the inhibition of various enzymes associated with these pathways, underscoring its therapeutic potential.

The biological activity of this compound can be attributed to:

- Enhanced Binding Affinity : The unique electronic properties conferred by fluorine enhance binding to biological targets.

- Inhibition of Enzymatic Activity : Studies suggest that it may act as an inhibitor for specific kinases involved in tumor growth and inflammation.

Research Findings

Recent studies have explored the compound's effectiveness against various cancer cell lines and its mechanism of action. For instance, molecular docking studies have indicated strong binding affinities with targets involved in cell proliferation and survival.

Case Studies

- In Vitro Studies : In a study assessing the efficacy of this compound on colon cancer cell lines (SW620 and HCT116), the compound exhibited IC50 values of approximately 0.35 µM, indicating potent anti-cancer activity .

- In Vivo Studies : Animal models have demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups, with statistical significance (p < 0.05) noted in tumor growth assays .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar fluorinated compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Difluoromethoxy)naphthalene | C11H8F2O | Lacks a difluoromethyl group; used in similar applications. |

| 1-(Trifluoromethoxy)-naphthalene | C11H8F3O | Contains a trifluoromethoxy group; different electronic properties. |

| 1-(Difluoroethyl)naphthalene | C12H10F2 | Contains a difluoroethyl group; potential as a bioisostere. |

The dual fluorinated substituents in this compound enhance its lipophilicity and potential bioactivity compared to other derivatives.

Q & A

Q. What are the established synthetic routes for 2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves fluorination of naphthalene derivatives using difluorocarbene precursors or electrophilic fluorinating agents. Key methods include:

- Direct Difluoromethylation: Reaction of naphthalene precursors with difluoromethyltriphenylphosphonium bromide under basic conditions (e.g., KOH/THF) .

- Stepwise Functionalization: Sequential introduction of difluoromethoxy and difluoromethyl groups via nucleophilic substitution or radical-mediated pathways .

Q. Table 1. Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|---|

| Direct Difluoromethylation | Difluoromethyl bromide, KOH, THF, 0–5°C | 65–75 | ≥95% | Competing side reactions at high temps |

| Radical Fluorination | XeF₂, UV irradiation, CH₂Cl₂ | 50–60 | 90–93% | Requires strict anhydrous conditions |

Optimization Tips:

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: ¹⁹F NMR confirms fluorine substitution patterns (δ -120 to -140 ppm for CF₂ groups) .

- Mass Spectrometry (HRMS): Exact mass analysis (C₁₀H₆F₄O, m/z 244.18) distinguishes isotopic patterns .

- X-ray Crystallography: Resolves stereoelectronic effects of fluorinated groups on the naphthalene core .

Q. Table 2. Key Spectroscopic Data

| Technique | Diagnostic Signal | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.2–8.5 ppm (aromatic H) | Confirms naphthalene backbone |

| ¹⁹F NMR | δ -125 ppm (CF₂O), -132 ppm (CF₂CH₃) | Distinguishes substituent environments |

| FT-IR | 1120 cm⁻¹ (C-F stretch) | Validates fluorination efficiency |

Q. What are the primary chemical reactivity patterns of this compound?

Methodological Answer: The compound undergoes:

- Electrophilic Aromatic Substitution (EAS): Fluorinated groups deactivate the ring, directing reactions to the less substituted positions (e.g., nitration at C-3 or C-6) .

- Oxidation: Difluoromethyl groups oxidize to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

Reactivity Tips:

- Steric hindrance from CF₂ groups slows nucleophilic attack on the naphthalene core .

- Radical reactions (e.g., photochemical halogenation) require UV activation due to electron-withdrawing effects of fluorine .

Advanced Research Questions

Q. How do the difluoromethoxy and difluoromethyl groups influence metabolic stability and target binding affinity?

Methodological Answer: Fluorine’s electronegativity and lipophilicity enhance:

Q. Table 3. Comparative Bioavailability Data

| Compound | logP | Metabolic Half-life (h) | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Non-fluorinated analog | 3.2 | 1.5 | 450 |

| 2-(Difluoromethoxy)-8-(CF₂CH₃) | 2.8 | 4.7 | 32 |

Experimental Design:

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Follow systematic review frameworks (e.g., ATSDR’s 8-step process) :

Risk of Bias Assessment: Use questionnaires to evaluate study design (e.g., randomization, blinding) .

Confidence Rating: Classify evidence as high/moderate/low based on reproducibility and statistical power .

Mechanistic Studies: Validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Case Study:

Q. What models predict environmental fate and ecotoxicity?

Methodological Answer:

- In Silico Tools: EPI Suite predicts biodegradation (e.g., t₁/₂ = 120 days in soil) and bioaccumulation (BCF = 350) .

- In Vitro Ecotoxicity: Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.